molecular formula C5H5O3- B14508369 (3-Hydroxyfuran-2-yl)methanolate CAS No. 64422-75-9

(3-Hydroxyfuran-2-yl)methanolate

Cat. No.: B14508369
CAS No.: 64422-75-9
M. Wt: 113.09 g/mol
InChI Key: YYOJAULUABXCET-UHFFFAOYSA-N
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Description

(3-Hydroxyfuran-2-yl)methanolate is an organic compound belonging to the furan family, characterized by a furan ring substituted with a hydroxyl group at the third position and a methanolate group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyfuran-2-yl)methanolate typically involves the hydroxylation of furan derivatives. One common method is the reaction of furan with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position . Another approach involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans, which can then be selectively hydroxylated .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using environmentally friendly reagents and catalysts. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxyfuran-2-yl)methanolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Furanones and carboxylic acids.

    Reduction Products: Alkyl-substituted furans.

    Substitution Products: Halogenated and alkylated furans.

Mechanism of Action

The mechanism of action of (3-Hydroxyfuran-2-yl)methanolate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological macromolecules. The compound can modulate enzymatic activities and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: (3-Hydroxyfuran-2-yl)methanolate is unique due to the presence of both hydroxyl and methanolate groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other furan derivatives .

Properties

CAS No.

64422-75-9

Molecular Formula

C5H5O3-

Molecular Weight

113.09 g/mol

IUPAC Name

(3-hydroxyfuran-2-yl)methanolate

InChI

InChI=1S/C5H5O3/c6-3-5-4(7)1-2-8-5/h1-2,7H,3H2/q-1

InChI Key

YYOJAULUABXCET-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1O)C[O-]

Origin of Product

United States

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